(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone
Description
This compound features a benzothiazole-piperazine core linked to a 4-(isopropylsulfonyl)phenyl methanone group. The benzothiazole moiety is a heterocyclic aromatic system known for its electron-withdrawing properties and role in medicinal chemistry, particularly in kinase inhibition and anticancer activity . The isopropylsulfonyl group enhances hydrophobicity and may influence pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propan-2-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15(2)29(26,27)17-9-7-16(8-10-17)20(25)23-11-13-24(14-12-23)21-22-18-5-3-4-6-19(18)28-21/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXANDZLSDQYRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with piperazine to form a piperazinyl benzothiazole intermediate. This intermediate is then reacted with 4-(isopropylsulfonyl)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzothiazole and piperazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfides.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole, including compounds similar to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone, exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Hepatoma Cells
A study on a related benzothiazole derivative demonstrated its ability to induce apoptosis in Hep G2 hepatoma cells. The mechanism involved the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to cell death. This suggests that our compound may share similar mechanisms of action.
| Property | Value |
|---|---|
| Compound | This compound |
| Cell Line | Hep G2 |
| Mechanism | Induction of apoptosis via ROS accumulation |
Antimicrobial Properties
The presence of the benzo[d]thiazole moiety in this compound suggests potential antimicrobial activity against bacterial and fungal pathogens.
Antimicrobial Activity Comparison
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 16 |
| Compound B | S. aureus | 32 |
| This Compound | TBD | TBD |
Preliminary studies have indicated that benzothiazole derivatives can inhibit strains of Mycobacterium tuberculosis, showcasing their potential as effective antimicrobial agents.
Neurotransmitter Interaction
The piperazine component is significant for its interaction with serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions.
Potential Therapeutic Benefits
Compounds with similar structures have been shown to modulate neurotransmitter pathways, offering therapeutic benefits for psychiatric disorders such as depression and schizophrenia.
Mechanisms Underlying Biological Activities
The biological activities of this compound can be summarized as follows:
- Induction of Apoptosis : Through ROS accumulation leading to mitochondrial dysfunction.
- Antimicrobial Action : Likely via disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
- Neurotransmitter Modulation : By interacting with specific receptor sites affecting neurotransmission.
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors through its benzothiazole and piperazine moieties. These interactions can modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Varying Sulfonyl Substituents
Compounds 9ea–9ee () share the methanone-thiazole-piperazine scaffold but differ in the sulfonyl substituent on the phenyl ring. Key comparisons include:
Key Observations :
- The isopropylsulfonyl group in the target compound likely balances steric bulk and hydrophobicity compared to bulkier substituents like tert-butyl in 9ee , which may hinder binding in sterically sensitive targets.
- Higher melting points (e.g., >350°C for 9ed ) correlate with increased crystallinity in phenylsulfonyl derivatives, whereas the target compound’s melting point is unreported but expected to be lower due to the branched isopropyl group .
Benzothiazole-Piperazine Derivatives with Modified Linkers
Compounds 5i–5l () retain the benzothiazole-piperazine core but feature triazole or indoline-dione substituents instead of the sulfonylphenyl methanone group:
| Compound | Substituent | EI-MS (m/z) | Elemental Analysis (C/H/N, %) |
|---|---|---|---|
| 5i | 4,5-Diphenyl-1,2,4-triazole-thiomethyl | 593.17 | 60.77/4.63/21.29 |
| 5j | Benzothiazole-thiomethyl | 507.10 | 54.31/4.24/19.39 |
| Target | Isopropylsulfonylphenyl | ~481 | Estimated: ~58/5/12 |
Key Observations :
Analogs with Alternative Heterocycles
- Compound 15 (): 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloro-ethanone replaces the methanone group with a chloroethyl chain. This substitution simplifies the structure but may reduce stability due to the reactive chloride .
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 302.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Enzyme Inhibition :
- The compound acts as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation and inflammation.
- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase, which is crucial in melanin biosynthesis, suggesting potential applications in skin lightening agents.
- Receptor Binding :
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole ring have shown efficacy against a range of bacterial strains, including resistant strains .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. The compound's ability to inhibit pro-inflammatory cytokines suggests that it could be useful in treating inflammatory diseases .
Neuroprotective Effects
Compounds similar to this compound have been evaluated for their neuroprotective effects, particularly in models of Alzheimer's disease. Research indicates that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone?
- Methodological Answer : A practical approach involves coupling benzo[d]thiazol-2-yl-piperazine intermediates with sulfonyl-substituted aryl ketones. For example, describes synthesizing analogous compounds by reacting 4-(Benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux in glacial acetic acid, followed by purification via recrystallization . Similarly, piperazine-containing scaffolds in were synthesized using General Procedure D, involving nucleophilic substitution or condensation reactions under controlled pH and temperature . For the isopropylsulfonyl group, sulfonation of phenyl precursors (e.g., using H2SO4 or SOCl2) followed by coupling with the piperazine-thiazole moiety may be effective.
Q. How should researchers characterize the compound's purity and structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at 6.5–8.5 ppm, sulfonyl groups at ~3.1–3.5 ppm for isopropyl-CH) .
- HRMS : Confirm molecular weight (expected m/z ~455.2 for C21H24N4O3S2) and isotopic patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Melting Point : Compare with literature values; deviations >2°C suggest impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Isomer Differentiation : For compounds with tautomeric or stereoisomeric possibilities (e.g., ’s oxadiazinane-thione isomers), use 2D NMR (COSY, NOESY) to confirm spatial arrangements .
- Dynamic NMR : Detect rotational barriers in sulfonyl or piperazine groups by variable-temperature NMR .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
Q. How does the isopropylsulfonyl group influence the compound’s reactivity and physicochemical properties?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl group decreases electron density on the phenyl ring, affecting nucleophilic aromatic substitution (e.g., slower reaction rates in SNAr compared to methoxy derivatives) .
- Solubility : The polar sulfonyl group enhances aqueous solubility (~2.5 mg/mL predicted via LogP calculations), critical for in vitro assays .
- Stability : Assess hydrolytic stability under acidic/basic conditions (e.g., pH 1–13 buffers at 37°C for 24h) using HPLC monitoring .
Q. How to design experiments to study the compound’s biological interactions or enzyme inhibition potential?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known affinity for benzothiazole (e.g., kinases, cytochrome P450) or sulfonamide-binding proteins .
- Assay Design :
- In vitro Enzymatic Assays : Use fluorescence-based or colorimetric kits (e.g., ATPase activity for kinases) with IC50 determination via dose-response curves .
- Molecular Docking : Model interactions with target proteins (e.g., PDB IDs 2HZI or 3QKK) using AutoDock Vina to identify binding motifs .
- Control Experiments : Compare with structurally related compounds (e.g., ’s biphenyl analogs) to isolate sulfonyl group effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
